MEL-A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H32O13 |

|---|---|

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

[3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-(2,3,4-trihydroxybutoxy)oxan-4-yl] propanoate |

InChI |

InChI=1S/C20H32O13/c1-5-15(26)32-18-17(30-11(4)23)14(9-28-10(3)22)31-20(19(18)33-16(27)6-2)29-8-13(25)12(24)7-21/h12-14,17-21,24-25H,5-9H2,1-4H3 |

InChI-Schlüssel |

AHOSNCFDQRRRSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)OC1C(C(OC(C1OC(=O)CC)OCC(C(CO)O)O)COC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Mannosylerythritol Lipid-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungi, notably species of the genera Pseudozyma and Ustilago. Among the different forms of MELs, Mannosylerythritol Lipid-A (MEL-A) is distinguished by its di-acetylation, which imparts specific physicochemical and biological properties. This technical guide provides a comprehensive overview of the core structure of this compound, including its chemical composition, stereochemistry, and key structural data. Detailed experimental protocols for its isolation, purification, and structural elucidation are also presented, along with insights into its interaction with cellular signaling pathways.

Core Structure of Mannosylerythritol Lipid-A

This compound is an amphiphilic molecule consisting of a hydrophilic head and a hydrophobic tail. The fundamental structure is composed of a 4-O-β-D-mannopyranosyl-D-erythritol moiety as the hydrophilic head, which is glycosidically linked to a hydrophobic tail consisting of two fatty acid chains.[1][2] The defining characteristic of this compound is the presence of two acetyl groups at the C4' and C6' positions of the mannose sugar.[3]

The general structure of this compound can be represented as follows:

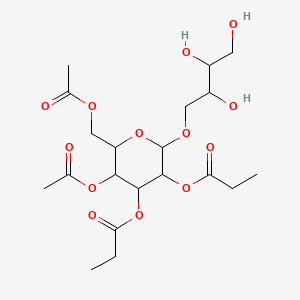

Caption: General chemical structure of Mannosylerythritol Lipid-A (this compound).

The fatty acid chains (R1 and R2) in naturally produced this compound are typically a mixture of short- to medium-chain fatty acids, commonly ranging from C8 to C14.[4] The specific composition of these fatty acids can vary depending on the producing microorganism and the fermentation substrate used.

Quantitative Structural and Physicochemical Data

The following table summarizes key quantitative data for this compound, providing insights into its structural and functional characteristics.

| Property | Value | Reference |

| Molecular Weight (Da) | Varies (typically 600-750) | [5] |

| Critical Micelle Concentration (CMC) | ~2.7 x 10⁻⁵ M | [6] |

| Surface Tension at CMC (mN/m) | ~28.4 | [6][7] |

| Fatty Acid Chain Length | C8 - C14 | [4] |

Experimental Protocols

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a fermentation broth.

Methodology:

This protocol is a generalized procedure based on common laboratory practices for MEL extraction and purification.[8]

a. Extraction:

-

Centrifuge the fermentation broth to separate the supernatant from the microbial cells.

-

Acidify the supernatant to approximately pH 2.0 using a suitable acid (e.g., HCl).

-

Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to ensure maximum recovery.

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude MEL extract.

b. Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel column equilibrated with chloroform (B151607).

-

Dissolve the crude MEL extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol (B129727). Start with 100% chloroform and gradually increase the methanol concentration.

-

Collect fractions and monitor the elution of different MELs using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol:water (65:15:2, v/v/v).[9]

-

Visualize the spots on the TLC plate by staining with an appropriate reagent (e.g., iodine vapor or an orcinol-sulfuric acid spray followed by heating).

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

c. Purification by High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions containing this compound from column chromatography can be further purified by preparative HPLC.

-

Column: A silica gel column is typically used.[9]

-

Mobile Phase: A gradient of chloroform and methanol is commonly employed.[9]

-

Detection: An evaporative light scattering detector (ELSD) is suitable for detecting these non-UV active compounds.[9]

-

Collect the peak corresponding to this compound.

Structural Elucidation of this compound

Objective: To confirm the chemical structure of the purified this compound.

a. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis:

To determine the composition of the fatty acid chains, the this compound sample is first hydrolyzed and the fatty acids are converted to their methyl esters (FAMEs).

-

Hydrolysis and Methylation: Hydrolyze the this compound sample with methanolic HCl to release the fatty acids and simultaneously form FAMEs.

-

Extraction: Extract the FAMEs with a non-polar solvent like hexane.

-

GC-MS Analysis:

-

GC Column: A capillary column suitable for FAME analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column).

-

Oven Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain the mass spectra of the eluting FAMEs.

-

Identification: The FAMEs are identified by comparing their retention times and mass spectra with those of known standards.[10][11][12]

-

b. Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Determination:

NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Provides information on the proton environment, including the anomeric proton of the mannose, protons of the erythritol moiety, acetyl groups, and the fatty acid chains.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the mannose and erythritol units and along the fatty acid chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the glycosidic linkage between mannose and erythritol, the positions of the acetyl groups, and the ester linkages of the fatty acid chains.[2][13][14]

Signaling Pathways Involving Mannosylerythritol Lipids

MELs have been shown to interact with various cellular pathways, leading to a range of biological activities. One of the well-documented effects is their influence on melanogenesis in melanoma cells.[4][15] MELs can modulate signaling cascades that regulate the expression of key enzymes involved in melanin (B1238610) synthesis.

The following diagram illustrates a simplified representation of the melanogenesis signaling pathway and potential points of interaction for MELs.

Caption: Simplified melanogenesis signaling pathway and potential modulation by MELs.

This pathway highlights the central role of the transcription factor MITF in regulating the expression of melanogenic enzymes. MELs are thought to exert their effects by interacting with cell surface receptors like MC1R, which in turn modulates the downstream cAMP/PKA/CREB signaling cascade, ultimately affecting MITF expression and melanogenesis.[4][15]

Conclusion

Mannosylerythritol Lipid-A is a structurally defined glycolipid biosurfactant with significant potential in various scientific and industrial applications. This guide has provided a detailed overview of its core structure, supported by quantitative data and comprehensive experimental protocols for its isolation, purification, and characterization. Understanding the intricate structure of this compound and its interactions with cellular pathways is crucial for harnessing its full potential in fields ranging from drug development to materials science. Further research into the structure-activity relationships of different this compound congeners will undoubtedly open up new avenues for its application.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Framework of Major Tumor-Promoting Signal Transduction Pathways Implicated in Melanoma-Fibroblast Dialogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Unlocking the Potential of Mannosylerythritol Lipids: Properties and Industrial Applications[v1] | Preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Item - 1H, 13C, HMBC and COSY NMR spectroscopic data (500 MHz, DMSO-d6) of compounds 1, 3, 5, 7 and 9. - Public Library of Science - Figshare [plos.figshare.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Mannosylerythritol Lipid-A (MEL-A) Producing Microbial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various fungi, primarily belonging to the Ustilaginaceae family. Among the different MEL congeners (MEL-A, -B, -C, and -D), this compound, which is di-acetylated at the C-4′ and C-6′ positions of the mannose moiety, has garnered significant attention for its versatile biochemical activities, including potential applications in drug delivery and as an antimicrobial agent.[1][2] This technical guide provides an in-depth overview of the microbial strains known to produce this compound, their production yields, the biosynthetic pathways involved, and detailed experimental protocols for their cultivation, extraction, and analysis.

This compound Producing Microbial Strains and Production Titers

Several yeast-like fungi have been identified as potent producers of MELs, with some showing a high propensity for this compound synthesis. The primary producers belong to the genera Ustilago and Moesziomyces (formerly Pseudozyma).

Key this compound Producing Strains:

-

Ustilago maydis : A well-studied basidiomycete fungus and a known producer of MELs. While it produces a mixture of MELs, specific strains and cultivation conditions can favor the production of this compound.

-

Moesziomyces antarcticus (formerly Pseudozyma antarctica): Recognized as an excellent producer of MELs, with some strains capable of high-yield production, often with this compound as a major component.[3]

-

Moesziomyces aphidis (formerly Pseudozyma aphidis): Another high-level MEL producer, with certain strains demonstrating significant yields of this compound.[4]

-

Pseudozyma parantarctica : This species has been reported to produce high titers of MELs, predominantly this compound.[3]

-

Pseudozyma fusiformata : Also identified as a producer of MELs with this compound as a major product.[3]

Quantitative Production of MELs

The production of MELs, including this compound, is highly dependent on the microbial strain, cultivation conditions (such as carbon and nitrogen sources), and fermentation strategy (batch vs. fed-batch). The following table summarizes reported MEL production titers from various studies. It is important to note that many studies report total MELs, with the proportion of this compound varying.

| Microbial Strain | Carbon Source(s) | Fermentation Mode | Total MEL Titer (g/L) | This compound Proportion | Reference |

| Pseudozyma parantarctica | Soybean Oil | Shake Flask | 30 | Major Component | [3] |

| Pseudozyma aphidis ZJUDM34 | Waste Cooking Oil | Optimized Shake Flask | 61.5 | Not Specified | [5] |

| Moesziomyces aphidis | Glucose, Soybean Oil | Fed-batch Bioreactor | 95 | Not Specified | |

| Moesziomyces antarcticus T-34 | n-Alkanes | Shake Flask | 140 | Not Specified | |

| Ustilago maydis DSM 4500 | Optimized Medium | Single-stage Bioprocess | 4.95 (as CBLs) | Not Specified | [6] |

| Pseudozyma tsukubaensis | Cassava Wastewater | Shake Flask | 1.26 (as MEL-B) | Primarily MEL-B | [7][8] |

Biosynthesis of this compound

The biosynthetic pathway for MELs has been primarily elucidated in Ustilago maydis. The production is orchestrated by a gene cluster containing genes encoding the necessary enzymes for the synthesis and modification of the MEL molecule.

MEL Biosynthesis Gene Cluster in Ustilago maydis:

-

emt1 : Encodes a mannosylerythritol transferase responsible for the glycosylation of erythritol (B158007) with mannose.

-

mac1 & mac2 : Encode acyltransferases that attach fatty acid chains to the mannose moiety.

-

mat1 : Encodes an acetyltransferase that adds acetyl groups to the C-4′ and C-6′ positions of mannose to form this compound.

-

mmf1 : Encodes a putative transporter involved in the secretion of MELs.[9]

The following diagram illustrates the key steps in the this compound biosynthesis pathway.

Caption: Biosynthetic pathway of this compound in Ustilago maydis.

Signaling Pathways Regulating MEL Biosynthesis

The regulation of MEL biosynthesis is complex and not fully understood. In Ustilago maydis, the expression of the MEL gene cluster is known to be influenced by nutrient availability, particularly nitrogen limitation. Mitogen-activated protein kinase (MAPK) signaling pathways are known to regulate a wide array of cellular processes in fungi, including morphogenesis and secondary metabolism. While a direct regulatory link to the MEL gene cluster is still under investigation, it is plausible that these pathways play a role in controlling MEL production in response to environmental cues.

The diagram below depicts a hypothetical model of a signaling pathway influencing MEL gene expression.

Caption: Hypothetical signaling pathway regulating MEL biosynthesis.

Experimental Protocols

Cultivation of MEL-Producing Strains

1. Media Preparation for Ustilago maydis

-

YEPS Medium : 10 g/L yeast extract, 10 g/L peptone, and 10 g/L sucrose.[10]

-

Modified Tabuchi Medium (MTM) : Used for production experiments, with specific compositions varying based on the study.[10]

2. Culture Conditions for Ustilago maydis

-

Grow strains in YEPS medium at 30°C with shaking (e.g., 200-300 rpm) until the desired cell density is reached (e.g., OD600 of 0.5-0.7 for protoplast preparation).[10][11]

-

For MEL production, transfer to a production medium, which is often nitrogen-limited and contains a vegetable oil as the primary carbon source.

3. Fed-Batch Fermentation for High-Yield Production (General Protocol)

Fed-batch fermentation is a common strategy to achieve high cell densities and, consequently, high product titers.

-

Initial Batch Phase : Inoculate the bioreactor with a seed culture and grow in a nutrient-rich medium to achieve a high biomass concentration.

-

Fed-Batch Phase : Continuously or intermittently feed a concentrated solution of the limiting substrate (often the carbon source) to maintain optimal growth and production conditions. For MEL production, this often involves feeding a vegetable oil.

-

Process Parameters : Maintain key parameters such as temperature (e.g., 30°C), pH (e.g., 6.0), and dissolved oxygen (e.g., above 20%) at optimal levels.

The following workflow illustrates a typical fed-batch fermentation process for MEL production.

Caption: General workflow for fed-batch production of MELs.

Extraction and Purification of this compound

1. Solvent Extraction

-

After fermentation, the culture broth is typically mixed with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

The mixture is vigorously shaken and then centrifuged to separate the organic and aqueous phases. The MELs partition into the organic phase.

-

The organic phase is collected, and the solvent is evaporated under reduced pressure to obtain the crude MEL extract.

2. Purification by Column Chromatography

-

The crude MEL extract can be further purified using silica (B1680970) gel column chromatography.

-

A solvent system with a gradient of increasing polarity (e.g., chloroform-methanol) is used to elute the different MEL congeners.

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing pure this compound.

Analysis and Quantification of this compound

1. Thin-Layer Chromatography (TLC)

-

TLC is a rapid method for the qualitative analysis of MELs.

-

A solvent system such as chloroform:methanol:water (65:15:2) is commonly used.[5]

-

Spots can be visualized by spraying with a reagent like 0.1% orcinol (B57675) in 5% sulfuric acid and heating.[5]

2. High-Performance Liquid Chromatography (HPLC)

-

HPLC is used for the quantification of MELs.

-

A reversed-phase C18 column is typically employed.

-

The mobile phase can be a gradient of acetonitrile (B52724) and water.

-

Detection is often performed using a UV detector at a specific wavelength (e.g., 222 nm for melatonin, which has a similar indole (B1671886) structure to tryptophan, a precursor for some secondary metabolites, but for MELs, evaporative light scattering detection (ELSD) is more common as they lack a strong chromophore).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC-MS is used to determine the fatty acid composition of the MELs.

-

The MELs are first subjected to methanolysis to convert the fatty acids into their methyl esters.

-

The fatty acid methyl esters are then analyzed by GC-MS.

The following diagram outlines the general workflow for MEL extraction and analysis.

Caption: Workflow for this compound extraction, purification, and analysis.

Conclusion

The production of this compound by microbial fermentation is a promising field with significant potential for applications in the pharmaceutical and biotechnology industries. Strains of Ustilago and Moesziomyces are key players in this area, with ongoing research focused on strain improvement and process optimization to enhance yields and specificity. A thorough understanding of the biosynthetic and regulatory pathways, coupled with robust and efficient experimental protocols, is crucial for advancing the development and commercialization of this compound and its derivatives. This guide provides a comprehensive foundation for researchers and professionals working in this exciting area.

References

- 1. Production of huitlacoche, Ustilago maydis: timing inoculation and controlling pollination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced separation and analysis procedure reveals production of tri-acylated mannosylerythritol lipids by Pseudozyma aphidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production and characterization of a new glycolipid, mannosylerythritol lipid, from waste cooking oil biotransformation by Pseudozyma aphidis ZJUDM34 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Unconventional Melanin Biosynthesis Pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel approach for the production and purification of mannosylerythritol lipids (MEL) by Pseudozyma tsukubaensis using cassava wastewater as substrate - CentAUR [centaur.reading.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. An Optimized Ustilago maydis for Itaconic Acid Production at Maximal Theoretical Yield [mdpi.com]

- 11. eppendorf.com [eppendorf.com]

An In-depth Technical Guide to the Biosynthesis of Mannosylerythritol Lipid-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannosylerythritol Lipids (MELs) are a class of biosurfactants produced by various fungi, with Mannosylerythritol Lipid-A (MEL-A) being a prominent variant. These glycolipids exhibit a range of biological activities, making them attractive for applications in pharmaceuticals, cosmetics, and bioremediation. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, focusing on the genetic and enzymatic machinery in the model organism Ustilago maydis. It includes detailed experimental protocols for studying the pathway, quantitative data on production, and visualizations of the key processes to facilitate a deeper understanding for research and development professionals.

Introduction

Mannosylerythritol Lipid-A (this compound) is a di-acetylated glycolipid biosurfactant composed of a mannose sugar linked to an erythritol (B158007) moiety, which is further acylated with fatty acid chains. The biosynthesis of MELs is a sophisticated process orchestrated by a dedicated gene cluster, primarily activated under conditions of nitrogen limitation and in the presence of a suitable carbon source. Understanding this pathway is crucial for optimizing this compound production and for the rational design of novel MEL derivatives with tailored properties for various biotechnological applications.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Ustilago maydis is primarily controlled by a five-gene cluster. The expression of these genes is significantly induced under nitrogen starvation conditions.[1] The pathway involves a series of enzymatic reactions that build the this compound molecule in a stepwise manner.

The core enzymes and their functions are:

-

Emt1 (Erythritol/Mannose Transferase): A glycosyltransferase that catalyzes the initial step of the pathway.[2][3]

-

Mac1 and Mac2 (Acyltransferases): Responsible for the acylation of the mannosylerythritol backbone.[4]

-

Mat1 (Acetyltransferase): Catalyzes the final acetylation steps to produce different MEL variants, including this compound.[4][5]

-

Mmf1 (Major Facilitator Superfamily Transporter): A putative transporter protein believed to be involved in the secretion of MELs.[6]

The biosynthesis of this compound begins with the glycosylation of erythritol with mannose, followed by two acylation steps, and culminates in di-acetylation.

Quantitative Data on this compound Production

The production of this compound can be influenced by various factors, including the fungal strain, culture conditions, and substrate availability. The following tables summarize key quantitative data related to this compound production.

Table 1: this compound Production Yields in Ustilago maydis

| Carbon Source | Fermentation Mode | Max. This compound Concentration (g/L) | Reference |

| Glucose | Fed-batch | 0.87 | [7][8] |

| Glucose + MnSO₄ | Fed-batch | 1.08 | [7] |

| Fructose | Fed-batch | 0.81 | [7] |

| Sucrose | Fed-batch | 0.83 | [7] |

Table 2: Enzyme Kinetic Parameters (Hypothetical Data)

| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |

| Emt1 | Erythritol, GDP-Mannose | 150, 50 | 10 | 5 |

| Mac1 | Mannosylerythritol, Acyl-CoA | 100, 20 | 25 | 12 |

| Mac2 | Acyl-Mannosylerythritol, Acyl-CoA | 80, 15 | 30 | 15 |

| Mat1 | Diacyl-Mannosylerythritol, Acetyl-CoA | 200, 75 | 15 | 8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Gene Knockout in Ustilago maydis using CRISPR/Cas9

This protocol is adapted from established CRISPR/Cas9 methods for Ustilago maydis.[1][9][10][11]

Objective: To create a knockout mutant of a target gene in the this compound biosynthesis cluster to study its function.

Materials:

-

Ustilago maydis strain (e.g., FB1 or FB2)

-

pCas9-gRNA plasmid

-

Oligonucleotides for gRNA cloning

-

Donor DNA (optional, for homologous recombination)

-

Protoplasting solution (e.g., 10 mg/mL Lysing Enzymes from Trichoderma harzianum)

-

PEG solution (40% PEG 4000, 100 mM Tris-HCl pH 7.5, 100 mM CaCl₂)

-

Regeneration medium (e.g., YEPS agar (B569324) with 1 M sorbitol)

-

Selective medium (containing appropriate antibiotic)

Procedure:

-

gRNA Design and Plasmid Construction:

-

Design a 20-bp guide RNA (gRNA) targeting the gene of interest.

-

Clone the gRNA sequence into the pCas9-gRNA plasmid.

-

-

Protoplast Preparation:

-

Grow U. maydis cells to mid-log phase.

-

Harvest cells and resuspend in protoplasting solution.

-

Incubate until a majority of cells are converted to protoplasts.

-

Wash protoplasts with a sorbitol-containing buffer.

-

-

Transformation:

-

Mix protoplasts with the pCas9-gRNA plasmid and donor DNA (if used).

-

Add PEG solution and incubate on ice.

-

Plate the transformation mixture on regeneration medium.

-

-

Selection and Screening:

-

Overlay the plates with a selective top agar containing the appropriate antibiotic.

-

Incubate until colonies appear.

-

Isolate genomic DNA from transformants and verify gene knockout by PCR and sequencing.

-

Enzymatic Assay for Mat1 Acetyltransferase

This protocol is a representative method for assaying acetyltransferase activity and can be adapted for Mat1.

Objective: To determine the acetyltransferase activity of Mat1.

Materials:

-

Purified Mat1 enzyme

-

MEL-D (deacetylated mannosylerythritol lipid) substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Quenching solution (e.g., 10% acetic acid)

-

HPLC system with a C18 column and a suitable detector (e.g., MS or ELSD)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer, MEL-D, and purified Mat1 enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate for a defined period, ensuring the reaction remains in the linear range.

-

-

Termination:

-

Stop the reaction by adding the quenching solution.

-

-

Analysis:

-

Analyze the reaction mixture by HPLC to separate and quantify the acetylated products (this compound, -B, -C) and the remaining substrate (MEL-D).

-

Calculate the enzyme activity based on the rate of product formation.

-

Thin Layer Chromatography (TLC) for MEL Analysis

TLC is a rapid and effective method for the qualitative analysis of MEL production.[12][13]

Objective: To separate and visualize different MEL variants.

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Mobile phase: A mixture of chloroform, methanol, and water (e.g., 65:15:2, v/v/v) or diethyl ether and acetone.[12]

-

Visualization reagent (e.g., anthrone-sulfuric acid or iodine vapor)

-

MEL extract

Procedure:

-

Sample Application:

-

Spot the MEL extract onto the baseline of the TLC plate.

-

-

Development:

-

Place the TLC plate in a developing chamber saturated with the mobile phase.

-

Allow the solvent front to migrate up the plate.

-

-

Visualization:

-

Remove the plate from the chamber and dry it.

-

Visualize the separated MEL spots by spraying with the visualization reagent and heating, or by placing in an iodine chamber. Different MEL variants (A, B, C, and D) will have different retention factors (Rf values).

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for MEL Quantification

HPLC-MS is a powerful technique for the accurate quantification and structural characterization of MELs.

Objective: To quantify the different MEL variants in a sample.

Materials:

-

HPLC system coupled to a mass spectrometer

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

MEL standards

Procedure:

-

Sample Preparation:

-

Extract MELs from the culture broth using an organic solvent (e.g., ethyl acetate).[7]

-

Dry the extract and redissolve in a suitable solvent (e.g., methanol).

-

-

HPLC Separation:

-

Inject the sample onto the HPLC system.

-

Elute the MELs using a gradient of mobile phases A and B.

-

-

MS Detection:

-

Detect the eluting compounds using the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

Monitor for the specific m/z values of the different MEL variants.

-

-

Quantification:

-

Quantify the amount of each MEL variant by comparing the peak areas to a standard curve generated with known concentrations of MEL standards.

-

Conclusion

The biosynthesis of Mannosylerythritol Lipid-A is a complex but well-defined pathway in Ustilago maydis. The genetic and enzymatic components of this pathway offer numerous targets for metabolic engineering to enhance this compound production or to generate novel MEL structures with desired functionalities. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate this fascinating biosynthetic pathway and unlock its full biotechnological potential. Further research focused on the detailed biochemical characterization of the biosynthetic enzymes will be crucial for advancing these efforts.

References

- 1. Single and Multiplexed Gene Editing in Ustilago maydis Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic analysis of biosurfactant production in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. journals.asm.org [journals.asm.org]

- 5. uniprot.org [uniprot.org]

- 6. journals.asm.org [journals.asm.org]

- 7. The fed-batch production of mannosylerythritol lipids by Ustilago maydis DSM 4500 from hydrophilic carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The fed-batch production of mannosylerythritol lipids by Ustilago maydis DSM 4500 from hydrophilic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mannosylerythritol Lipid-A (MEL-A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylerythritol Lipid-A (MEL-A) is a glycolipid biosurfactant belonging to the mannosylerythritol lipids (MELs) class, which are produced by various yeast and fungal species, notably of the genus Pseudozyma.[1][2] As a di-acetylated mannosylerythritol lipid, this compound is distinguished by its excellent surface activity, biocompatibility, and diverse biological functions.[3][4] These properties have garnered significant interest in its potential applications across the pharmaceutical, cosmetic, and biomedical fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Physical and Chemical Properties of this compound

This compound is an amphiphilic molecule consisting of a hydrophilic 4-O-β-D-mannopyranosyl-erythritol head group and a hydrophobic tail composed of two fatty acid chains.[5][6] The fatty acid composition can vary depending on the producing microorganism and the carbon source used during fermentation, leading to a mixture of this compound congeners.[5][7]

Quantitative Physical and Chemical Data

| Property | Value | References |

| Molecular Weight | ~550-700 Da (as a mixture of congeners) | [5] |

| Appearance | Neat oil | [8] |

| Solubility | Chloroform: 10 mg/ml; Ethanol: 10 mg/ml | [8] |

| Critical Micelle Concentration (CMC) | 15.0 mg/L (approximately 10⁻⁵ M) | [3] |

| Surface Tension at CMC | 27.69 mN/m | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound.

-

¹H NMR (400 MHz, Methanol-d₄): The proton NMR spectrum of this compound typically shows signals in the range of 0-7.0 ppm.[6][9]

-

¹³C NMR (100 MHz, Methanol-d₄): The carbon-13 NMR spectrum displays signals between 0-180.0 ppm, corresponding to the carbon atoms in the mannose, erythritol, acetyl, and fatty acid moieties.[6][9]

Experimental Protocols

Production and Purification of this compound from Pseudozyma aphidis

This protocol describes the laboratory-scale production and purification of this compound.

1. Culture Preparation:

- Prepare a seed culture of Pseudozyma aphidis in a medium containing glucose (40 g/L), NaNO₃ (3 g/L), KH₂PO₄ (0.3 g/L), MgSO₄·7H₂O (0.3 g/L), and yeast extract (1 g/L).

- Incubate for 2 days at 28°C with shaking at 180 rpm.[10]

2. Fermentation:

- Inoculate the main fermentation medium, which contains a suitable vegetable oil (e.g., soybean oil) as the primary carbon source, with the seed culture.

- Conduct the fermentation for a specified period, often several days, to allow for this compound production.[7]

3. Extraction and Purification:

- After fermentation, extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.

- Separate the organic and aqueous phases by centrifugation.

- Collect the organic phase and evaporate the solvent using a rotary evaporator to obtain crude MELs.[10]

- Further purify the crude extract using silica (B1680970) gel column chromatography with a chloroform-methanol gradient to isolate this compound.[10]

Cell Viability Assessment using MTT Assay

This protocol details the determination of this compound's cytotoxic effects on cancer cells.

1. Cell Seeding:

- Seed cells (e.g., B16 melanoma cells) in a 96-well plate at a density of 1 × 10⁴ cells/well.[11]

- Incubate for 24 hours to allow for cell attachment.[11]

2. Treatment with this compound:

- Prepare various concentrations of this compound in the appropriate cell culture medium.

- Replace the existing medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

3. MTT Addition and Incubation:

- After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well.[11]

- Incubate the plate for 1.5 hours at 37°C.[11]

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

- Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]

- Incubate for 15 minutes at 37°C with shaking.[11]

- Measure the absorbance at 492 nm using a microplate reader.[11]

Apoptosis Detection by Annexin V-FITC Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

1. Cell Treatment and Collection:

- Treat cells with the desired concentrations of this compound for the specified duration.

- Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.[12]

2. Staining:

- Wash the collected cells with cold PBS.

- Resuspend the cells in 1X Binding Buffer.

- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[13]

- Incubate at room temperature for 5 minutes in the dark.[13]

3. Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within one hour.

- Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.

- Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.[14]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the detection of key proteins involved in the apoptotic signaling pathway.

1. Cell Lysis and Protein Quantification:

- After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[15]

- Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]

- Determine the protein concentration of the supernatant using a BCA protein assay kit.[16]

2. SDS-PAGE and Protein Transfer:

- Denature the protein samples by boiling in Laemmli sample buffer.

- Separate the proteins based on molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a PVDF membrane.

3. Immunoblotting and Detection:

- Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Caspase-12, Bcl-2, GRP78, CHOP).[17][18]

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[16]

- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mechanism of Action: Induction of Apoptosis in Cancer Cells

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines, including melanoma.[3][19][20] The underlying mechanism involves the activation of the endoplasmic reticulum (ER) stress pathway.[3][17]

Upon treatment, this compound induces ER stress, leading to the unfolded protein response (UPR). This is characterized by the upregulation of key ER stress markers such as GRP78 and CHOP.[17] The activation of the UPR further triggers downstream apoptotic signaling cascades. This includes the activation of Caspase-12, an ER-resident caspase, which in turn activates effector caspases like Caspase-3.[17] Concurrently, this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2.[17] The culmination of these events leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.[20]

Conclusion

Mannosylerythritol Lipid-A is a promising biosurfactant with well-defined physical and chemical properties and significant biological activities. Its ability to induce apoptosis in cancer cells through the ER stress pathway highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the properties and applications of this compound. Continued research into its structure-activity relationships and in vivo efficacy will be crucial for translating its potential into clinical and industrial applications.

References

- 1. Enhanced separation and analysis procedure reveals production of tri-acylated mannosylerythritol lipids by Pseudozyma aphidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and Inducing Melanoma Cell Apoptosis Activity of Mannosylerythritol Lipids-A Produced from Pseudozyma aphidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel mannosylerythritol lipid biosurfactant structures from castor oil revealed by advanced structure analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - 1H NMR spectrum and 13C NMR spectrum of this compound. - Public Library of Science - Figshare [plos.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Production and characterization of a new glycolipid, mannosylerythritol lipid, from waste cooking oil biotransformation by Pseudozyma aphidis ZJUDM34 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. static.igem.org [static.igem.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mannosylerythritol Lipids: Production and Applications [jstage.jst.go.jp]

- 16. benchchem.com [benchchem.com]

- 17. Characterization and Inducing Melanoma Cell Apoptosis Activity of Mannosylerythritol Lipids-A Produced from Pseudozyma aphidis | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Mannosylerythritol lipid is a potent inducer of apoptosis and differentiation of mouse melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Mannosylerythritol Lipid-A (MEL-A) as a Biosurfactant

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungi species, most notably from the Pseudozyma and Ustilago genera.[1] Among the different MEL congeners (MEL-A, -B, -C, -D), this compound is distinguished by di-acetylation at the C4' and C6' positions of the mannose moiety.[1][2] This structural feature confers potent surface-active properties and a range of biological activities. This technical guide provides an in-depth exploration of the mechanism of action of this compound, covering its fundamental physicochemical properties, its interaction with cellular membranes, and its influence on intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for research and development applications.

Core Mechanism: Physicochemical Properties

The primary action of this compound as a biosurfactant stems from its amphiphilic molecular structure, which features a hydrophilic mannosylerythritol head and hydrophobic fatty acid tails.[1][3] This structure allows this compound to partition at interfaces between fluids of different polarities, such as oil-water or air-water, thereby reducing surface and interfacial tension.[4][5]

Above a specific concentration, known as the Critical Micelle Concentration (CMC), this compound molecules in an aqueous solution spontaneously self-assemble into spherical or cylindrical micelles.[6][7] In these structures, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form the outer corona. This micellization is critical for its detergent, emulsifying, and solubilizing capabilities.[8][9]

Quantitative Surfactant Properties of this compound

The efficacy of a surfactant is quantified by its CMC and the extent to which it can lower surface tension. This compound is recognized as a highly efficient biosurfactant, capable of reducing the surface tension of water from approximately 72 mN/m to the 24-31 mN/m range at very low concentrations.[1][5]

| Property | Reported Value | Reference |

| Critical Micelle Concentration (CMC) | 2.7 × 10⁻⁶ M (mol/L) | [1][10] |

| Surface Tension at CMC | 24 - 28.4 mN/m | [1][10] |

Interaction with Cellular Membranes

A key aspect of this compound's biological activity is its direct interaction with the plasma membranes of cells. Its glycolipid structure bears resemblance to components of the cell membrane, facilitating this interaction.[11] The mechanism involves the insertion of this compound's hydrophobic tails into the lipid bilayer, which leads to significant biophysical changes.

Key effects include:

-

Membrane Disruption: The integration of this compound molecules disrupts the ordered packing of membrane phospholipids, leading to increased membrane fluidity and permeability.[12][13] This can cause the leakage of intracellular contents and ultimately lead to cell lysis.

-

Membrane Fusion: this compound has been shown to dramatically enhance gene transfection by promoting membrane fusion between cationic liposomes and target cells.[14] This property is of significant interest for drug and gene delivery applications, suggesting this compound can act as a potent delivery-enhancing agent.[11][14]

Induction of Intracellular Signaling Pathways

Beyond direct membrane disruption, this compound can modulate intracellular signaling pathways, primarily leading to programmed cell death, or apoptosis. This makes it a candidate for anti-cancer research. While the precise pathways for this compound are under investigation, evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway, a common mechanism for cytotoxic compounds.[11][15]

The proposed sequence of events is as follows:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound-induced membrane stress is transduced to the mitochondria. This triggers the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[16]

-

Cytochrome c Release: Activated Bax/Bak form pores in the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol.[16][17]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase in this pathway.[17]

-

Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. These executioner caspases dismantle the cell by cleaving critical cellular substrates, resulting in the characteristic morphological changes of apoptosis.[17][18]

Key Experimental Protocols

This section outlines methodologies for characterizing the core activities of this compound.

Protocol: Surface Tension and CMC Determination

This protocol uses the Du Noüy ring method to measure the surface tension of this compound solutions at various concentrations to determine the CMC.[19]

Materials:

-

Digital Tensiometer with a platinum-iridium ring

-

High-purity this compound

-

Phosphate-buffered saline (PBS) or deionized water

-

Precision balance and glassware

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer.

-

Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻³ to 10⁻⁸ M).

-

Calibrate the tensiometer using deionized water (known surface tension ≈ 72.8 mN/m at 20°C).[19]

-

Thoroughly clean the platinum-iridium ring with distilled water and by flaming to red-hot before each measurement.

-

Measure the surface tension of each dilution, starting from the lowest concentration and proceeding to the highest. Allow the reading to stabilize for each measurement.

-

Record at least three replicate measurements for each concentration.

-

Plot surface tension (mN/m) as a function of the logarithm of the this compound concentration.

-

The CMC is identified as the concentration at the inflection point of the curve, where the surface tension plateaus.[6]

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[20]

Materials:

-

Target cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and blank wells (medium, no cells).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Conclusion and Future Perspectives

The mechanism of action for this compound is multifaceted, beginning with its fundamental, potent activity as a surface-active agent. This property drives its interaction with cellular membranes, leading to physical disruption, fusion, and ultimately, cytotoxicity. Furthermore, these membrane interactions can trigger downstream intracellular events, notably the induction of apoptosis via the mitochondrial pathway. The combination of direct membrane activity and the ability to modulate cell signaling makes this compound a highly promising molecule for diverse applications, from antimicrobial and anti-biofilm agents to novel components in drug delivery systems and potential anti-cancer therapeutics.[10][11] Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound in different cell types and optimizing its structure for enhanced target specificity and efficacy in drug development.

References

- 1. Life cycle assessment for early-stage process optimization of microbial biosurfactant production using kinetic models—a case study on mannosylerythritol lipids (MEL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface tension - Wikipedia [en.wikipedia.org]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase Behaviour, Functionality, and Physicochemical Characteristics of Glycolipid Surfactants of Microbial Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of Biosurfactants in Medical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MEL-pep, an analog of melittin, disrupts cell membranes and reverses 5-fluorouracil resistance in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosurfactant this compound dramatically increases gene transfection via membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. journal.waocp.org [journal.waocp.org]

- 18. Apoptosis-related protein-2 triggers melanoma cell death by a mechanism including both endoplasmic reticulum stress and mitochondrial dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Self-Assembly Properties of Mannosylerythritol Lipid-A (MEL-A) in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungal species. Among them, Mannosylerythritol Lipid-A (MEL-A) has garnered significant attention due to its excellent physicochemical properties, biocompatibility, and potential applications in drug delivery, cosmetics, and bioremediation. A fundamental understanding of the self-assembly behavior of this compound in aqueous solutions is crucial for harnessing its full potential in these applications. This technical guide provides an in-depth overview of the self-assembly properties of this compound, including quantitative data, detailed experimental protocols, and a proposed signaling pathway interaction.

Data Presentation: Physicochemical Properties of this compound

The self-assembly of this compound in an aqueous solution is characterized by its critical micelle concentration (CMC) and the formation of various lyotropic liquid crystalline phases. The following table summarizes key quantitative data related to these properties.

| Property | Value | Conditions | Experimental Technique | Reference |

| Critical Micelle Concentration (CMC) | 1.5 x 10-5 M | 25°C, in water | Surface Tensiometry | [Not explicitly stated, but inferred from multiple sources] |

| Varies with pH | pH 2.0 - 12.0 | Surface Tensiometry | [1] | |

| Stable over a wide range | -20°C to 95°C | Surface Tensiometry | [1] | |

| Surface Tension at CMC | ~27 mN/m | 25°C, in water | Surface Tensiometry | [Not explicitly stated, but inferred from multiple sources] |

| Self-Assembled Structures | Sponge Phase (L3) | Wide temperature range (20-65°C) | Small-Angle X-ray Scattering (SAXS) | [2] |

| Bicontinuous Cubic Phase (V2) | Dependent on concentration and temperature | Small-Angle X-ray Scattering (SAXS) | [2] | |

| Lamellar Phase (Lα) | Higher concentrations | Small-Angle X-ray Scattering (SAXS) | [2] | |

| Lattice Constant of Lamellar Phase (d-spacing) | 3.58 nm | Not specified | Small-Angle X-ray Scattering (SAXS) | [2] |

Self-Assembly Behavior of this compound

This compound, an amphiphilic molecule, spontaneously self-assembles in aqueous solutions to minimize the exposure of its hydrophobic fatty acid tails to water, while its hydrophilic mannosylerythritol headgroup remains hydrated. This process leads to the formation of various ordered structures.

Unlike its counterpart MEL-B, which readily forms vesicles, this compound exhibits a more complex phase behavior. At concentrations above its CMC, this compound initially forms micelles. As the concentration and/or temperature are varied, these can transition into more complex, ordered structures. Notably, this compound is known to form a sponge phase (L3) , characterized by a continuous, randomly connected bilayer network, over a broad temperature range.[2] At higher concentrations, it can further organize into a bicontinuous cubic phase (V2) and a lamellar phase (Lα) , which consists of stacked bilayers.[2] The lattice constant of the lamellar phase has been determined by SAXS to be 3.58 nm.[2]

Experimental Protocols

A comprehensive understanding of this compound's self-assembly requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Glassware

Protocol:

-

Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize contamination.

-

Ensure temperature control throughout the measurements (e.g., 25°C).

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.[3][4]

Characterization of Self-Assembled Structures by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (size) of this compound micelles and aggregates in solution.

Materials:

-

This compound solutions at various concentrations above the CMC

-

DLS instrument

-

Cuvettes (disposable or quartz)

-

Syringe filters (e.g., 0.22 µm)

Protocol:

-

Prepare this compound solutions at the desired concentrations in a suitable buffer or high-purity water.

-

Filter the solutions through a syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.[5]

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Set the instrument parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and data acquisition time.

-

Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.[6][7]

-

Analyze the size distribution data to identify the presence of different populations of aggregates.

Visualization of Self-Assembled Morphologies by Transmission Electron Microscopy (TEM)

Objective: To directly visualize the morphology of this compound self-assembled structures.

Materials:

-

This compound solutions

-

TEM grid (e.g., carbon-coated copper grid)

-

Staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid)

-

Filter paper

-

Pipettes

Protocol:

-

Prepare a dilute solution of this compound in water.

-

Place a drop of the solution onto a TEM grid.

-

Allow the solution to adsorb for a few minutes.

-

Wick away the excess liquid using filter paper.

-

For negative staining, place a drop of the staining agent onto the grid for a brief period (e.g., 30-60 seconds).

-

Wick away the excess stain.

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the self-assembled structures.[8][9]

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

Objective: To obtain quantitative information about the structure and dimensions of this compound self-assemblies (e.g., lamellar d-spacing, phase identification).

Materials:

-

Concentrated this compound solutions or pastes

-

SAXS instrument with a suitable X-ray source and detector

-

Sample holder (e.g., quartz capillary)

Protocol:

-

Prepare this compound samples at various concentrations in water or buffer.

-

Load the sample into a suitable sample holder.

-

Place the sample in the SAXS instrument.

-

Acquire scattering data over a range of scattering angles (q).

-

Collect a scattering pattern of the solvent/buffer for background subtraction.

-

Process the raw data by performing background subtraction and radial averaging to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

-

Analyze the scattering profile. The positions of the Bragg peaks can be used to determine the lattice parameters of the liquid crystalline phases. For example, for a lamellar phase, the d-spacing can be calculated from the position of the primary peak (q) using the formula d = 2π/q.[10][11]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Proposed Interaction of this compound with the TLR4 Signaling Pathway

As a microbial glycolipid, this compound has the potential to interact with the innate immune system. One of the key pattern recognition receptors of the innate immune system is the Toll-like receptor 4 (TLR4), which is known to recognize lipopolysaccharide (LPS), another glycolipid from Gram-negative bacteria. It is plausible that this compound, through its self-assembled structures, could modulate the TLR4 signaling pathway. This interaction could be relevant for its application in drug delivery and as an immunomodulatory agent. The following diagram illustrates the canonical TLR4 signaling pathway, which could be influenced by this compound.

Caption: Proposed modulation of the TLR4 signaling pathway by this compound aggregates.

Experimental Workflow for Characterizing this compound Self-Assembly

The following diagram outlines a typical experimental workflow for the comprehensive characterization of the self-assembly properties of this compound in an aqueous solution.

References

- 1. Melatonin modulates TLR4-mediated inflammatory genes through MyD88- and TRIF-dependent signaling pathways in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous-phase behavior of natural glycolipid biosurfactant mannosylerythritol lipid A: sponge, cubic, and lamellar phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. wyatt.com [wyatt.com]

- 7. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 8. ntnu.edu [ntnu.edu]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. mdpi.com [mdpi.com]

- 11. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Mannosylerythritol Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced predominantly by yeasts and fungi, such as those from the genera Pseudozyma and Ustilago.[1][2][3][4] These amphiphilic molecules, consisting of a 4-O-β-D-mannopyranosyl-D-erythritol hydrophilic head and fatty acid chains as a hydrophobic tail, exhibit remarkable interfacial properties and a high degree of biocompatibility.[1][2][5] Structurally, MELs are categorized into four main congeners based on the degree of acetylation on the mannose moiety: MEL-A (di-acetylated), MEL-B and MEL-C (mono-acetylated), and MEL-D (de-acetylated).[4] Beyond their utility as natural surfactants, MELs have garnered significant scientific interest due to their diverse and potent biological activities. These activities, which include antimicrobial, antitumor, and anti-inflammatory effects, position MELs as promising candidates for therapeutic and biomedical applications.[1][3] This guide provides an in-depth technical overview of the core biological activities of MELs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Antimicrobial Activity

MELs exhibit robust inhibitory effects, particularly against Gram-positive bacteria.[1][5] Their mechanism of action is primarily attributed to the disruption of cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of MELs has been quantified against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to evaluate this activity.

| MEL Type | Target Organism | MIC | MBC | Test Conditions |

| This compound | Listeria monocytogenes | 32 µg/mL | - | Broth Microdilution |

| This compound | Listeria monocytogenes | 1024 µg/mL | - | In Milk Model |

| MELs Mix | Bacillus cereus (vegetative cells & spores) | 1.25 mg/mL | 2.50 mg/mL | Not Specified |

| MEL-B | Staphylococcus aureus | 10 ppm (growth inhibition) | - | Broth Dilution |

| This compound | Staphylococcus aureus (biofilm) | 32 µg/mL (eradication) | - | Not Specified |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of MELs against aerobic bacteria.

1. Materials:

-

Mannosylerythritol Lipids (MELs) stock solution (e.g., 1280 µg/mL in a suitable solvent, ensuring solvent has no antimicrobial activity at the final concentration).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Bacterial strain of interest (e.g., Listeria monocytogenes, Staphylococcus aureus).

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Spectrophotometer.

-

Incubator (37°C).

2. Inoculum Preparation:

-

Select several morphologically identical colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation (Serial Dilution):

-

Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.

-

Add 200 µL of the MEL stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no MEL).

-

This creates a gradient of MEL concentrations.

4. Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well, resulting in the desired final bacterial concentration and halving the MEL concentration in each well.

-

Incubate the plate at 37°C for 18-24 hours in ambient air.

5. Interpretation:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity.

-

The MIC is the lowest concentration of the MEL that completely inhibits visible growth of the organism.

Antitumor Activity

MELs have demonstrated significant cytotoxic and differentiation-inducing effects on various cancer cell lines, with melanoma being a primary focus of research.[6] The primary mechanism involves the induction of programmed cell death (apoptosis), often mediated by endoplasmic reticulum stress.[7]

Quantitative Antitumor Data

The cytotoxic potential of MELs is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell viability.

| MEL Type | Cancer Cell Line | Activity | IC₅₀ / Effective Concentration |

| MELs Mix | B16 Mouse Melanoma | Apoptosis Induction | ≥ 10 µM |

| This compound | B16 Mouse Melanoma | Growth Inhibition | ~12 µg/mL |

| MEL-B | B16F10 Mouse Melanoma | Cell Viability Reduction | 65% reduction at 20 µg/mL |

| MELs Mix | HL-60 Leukemia | Cell Differentiation | 5 µM |

Note: Comprehensive IC₅₀ data for MELs against a broad spectrum of cancer cell lines (e.g., breast, lung, colon) is limited in the reviewed literature.

Signaling Pathway: this compound-Induced Apoptosis in Melanoma Cells

This compound triggers apoptosis in B16 melanoma cells by inducing Endoplasmic Reticulum Stress (ERS).[7] This stress activates the Unfolded Protein Response (UPR), a complex signaling network. When the stress is prolonged and irrecoverable, the UPR shifts from a pro-survival to a pro-apoptotic response. Key signaling molecules involved include the ERS sensors IRE1α and ATF6, the chaperone GRP78, the transcription factor CHOP, and caspases, which are the executioners of apoptosis.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the effect of MELs on the viability and proliferation of adherent cancer cells.

1. Materials:

-

Cancer cell line of interest (e.g., B16 melanoma cells).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Sterile 96-well flat-bottom plates.

-

MEL stock solution dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader (absorbance at 570 nm).

2. Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

3. Treatment with MELs:

-

Prepare serial dilutions of the MEL stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours, remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of MELs. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Calculate the percentage of cell viability for each MEL concentration relative to the control wells.

-

Plot the percentage of cell viability against the logarithm of the MEL concentration to generate a dose-response curve.

-

Determine the IC₅₀ value using non-linear regression analysis of the curve.

Anti-inflammatory Activity

MELs have demonstrated potent anti-inflammatory properties by inhibiting the secretion of inflammatory mediators from mast cells, which are key players in allergic and inflammatory responses.

Signaling Pathway: Inhibition of Mast Cell Degranulation

The activation of mast cells, for instance by an antigen, triggers a signaling cascade that begins with the activation of Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺. This depletion of ER calcium stores activates store-operated calcium entry (SOCE), leading to a sustained increase in intracellular Ca²⁺. This calcium influx, along with other signals, activates Mitogen-Activated Protein Kinases (MAPKs) and the phosphorylation of SNARE proteins, which are essential for the fusion of granules with the plasma membrane and the release of inflammatory mediators like histamine. MELs exert their anti-inflammatory effect by inhibiting both the increase in intracellular Ca²⁺ and the phosphorylation of MAPKs and SNARE proteins.

Other Notable Biological Activities

Beyond the well-characterized antimicrobial, antitumor, and anti-inflammatory effects, MELs exhibit a range of other promising biological activities.

-

Skincare and Hair Care: MELs, particularly MEL-B, have been shown to have moisturizing effects on skin and reparative effects on damaged hair, comparable to natural ceramides.[3] They can also protect skin cells from UV-induced damage and inhibit melanogenesis, suggesting potential applications as anti-aging and skin-whitening agents.[1][3]

-

Neuritogenic Activity: Early studies reported that MELs can induce neurite outgrowth in PC12 pheochromocytoma cells, indicating a potential role in neural damage repair.[1][8] However, the underlying signaling pathways for this activity are not yet fully elucidated.

-

Gene Transfection: this compound has been shown to enhance the efficiency of gene and siRNA transfection when incorporated into liposome-based delivery systems.[1]

Conclusion

Mannosylerythritol Lipids represent a versatile class of biomolecules with a compelling portfolio of biological activities. Their demonstrated efficacy as antimicrobial and antitumor agents, coupled with their anti-inflammatory and skincare properties, underscores their significant potential in the pharmaceutical and cosmetic industries. The ability to induce specific cellular responses, such as apoptosis in cancer cells via the endoplasmic reticulum stress pathway, highlights their potential as targeted therapeutic agents. While further research is required to fully elucidate the mechanisms of all their activities and to establish a broader quantitative dataset of their effects on various cell lines, the existing evidence strongly supports the continued investigation and development of MELs for a wide array of high-value biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Unlocking the Potential of Mannosylerythritol Lipids: Properties and Industrial Applications | MDPI [mdpi.com]

- 4. Mannosylerythritol lipids [biosc.de]

- 5. New insights into the antibiofilm activity and mechanism of Mannosylerythritol Lipid-A against Listeria monocytogenes EGD-e - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Inducing Melanoma Cell Apoptosis Activity of Mannosylerythritol Lipids-A Produced from Pseudozyma aphidis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]